TAK-779 is a synthetic, non-peptide compound classified as a chemokine receptor antagonist. It exhibits high affinity for the human chemokine receptors CCR5 and CXCR3, blocking the binding and downstream signaling of their respective ligands. [, , ] While structurally similar to “4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide”, the lack of available data on the latter prevents direct comparison.
TAK-779 consists of a central tetrahydro-2H-pyran ring substituted with a quaternary ammonium group and an anilide moiety. The anilide group is further connected to a 2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl unit. This complex structure allows for specific interactions with the binding pockets of CCR5 and CXCR3 receptors. [, ]
TAK-779 acts as a non-competitive, allosteric antagonist of CCR5 and CXCR3. [, ] It binds to a site distinct from the chemokine binding site on these receptors, inducing conformational changes that prevent ligand binding and downstream signaling. This mechanism is supported by binding assays and functional studies demonstrating its ability to inhibit chemokine-induced chemotaxis and calcium mobilization. [, , ]
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5